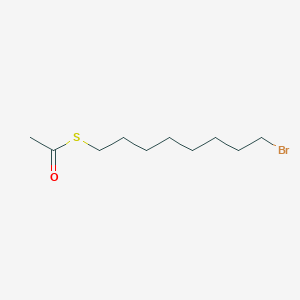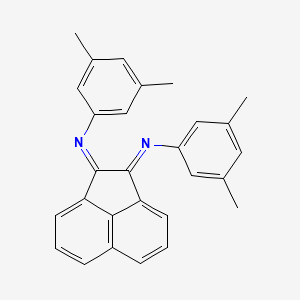![molecular formula C35H50Si2 B14248548 [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 220625-89-8](/img/structure/B14248548.png)
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organic compound that features a fluorene core substituted with hexyl chains and ethynyl groups, capped with trimethylsilane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dihexylfluorene, which is brominated to form 2,7-dibromo-9,9-dihexylfluorene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the ethynyl-substituted fluorene derivative.
Purification: The final product is purified using column chromatography to obtain [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in flexible electronic devices.
Chemical Sensors: Utilized in the development of chemical sensors due to its ability to form stable films with high sensitivity to various analytes.
Wirkmechanismus
The mechanism of action of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) primarily involves its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The hexyl chains provide solubility in organic solvents, facilitating processing and film formation. The ethynyl groups contribute to the rigidity and planarity of the molecule, enhancing its electronic properties.
Vergleich Mit ähnlichen Verbindungen
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:
9,9-Dihexyl-2,7-dibromofluorene: Used as an intermediate in the synthesis of various fluorene derivatives.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymer used in OLEDs and other electronic applications.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Another fluorene derivative used in organic electronics.
The uniqueness of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilyl groups, which provide distinct electronic and solubility properties compared to other fluorene derivatives.
Eigenschaften
CAS-Nummer |
220625-89-8 |
|---|---|
Molekularformel |
C35H50Si2 |
Molekulargewicht |
526.9 g/mol |
IUPAC-Name |
2-[9,9-dihexyl-7-(2-trimethylsilylethynyl)fluoren-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C35H50Si2/c1-9-11-13-15-23-35(24-16-14-12-10-2)33-27-29(21-25-36(3,4)5)17-19-31(33)32-20-18-30(28-34(32)35)22-26-37(6,7)8/h17-20,27-28H,9-16,23-24H2,1-8H3 |
InChI-Schlüssel |
GOTPXQPMPFVSMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C#C[Si](C)(C)C)C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
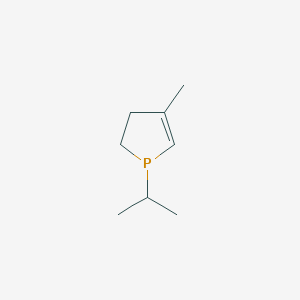
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
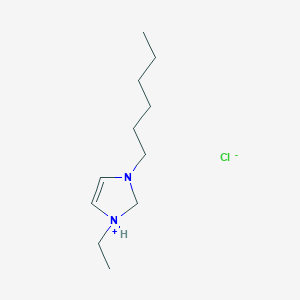

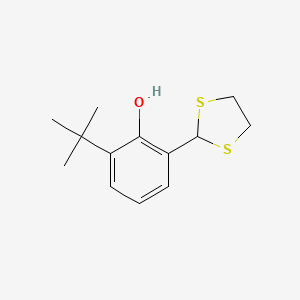
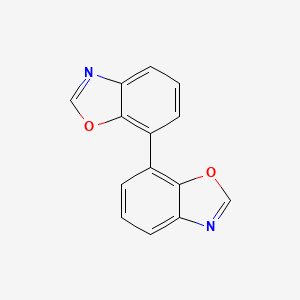
![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
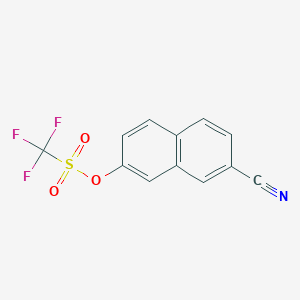
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)

